Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
CAS No.:
Cat. No.: VC15728493
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | YUFMJGMQKJWQKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CCC(C1C2)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s bicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing three common carbon atoms, creating a rigid, bowl-shaped scaffold. The 2-azabicyclo[3.3.1]nonane core incorporates a nitrogen atom at the bridgehead position, which influences both its electronic properties and reactivity . The hydroxyl group at C8 and the tert-butyloxycarbonyl (Boc) group at C2 introduce polar and steric components critical for intermolecular interactions.
Molecular Descriptors
Key molecular properties include:
The Boc group enhances solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, a feature exploited in drug design for target engagement .
Synthetic Approaches
Example Pathway (Hypothetical)
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Formation of Azabicyclic Core: Reacting a diketone with a primary amine under acidic conditions to induce cyclization .
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Boc Protection: Treating the secondary amine with Boc₂O and a base like triethylamine to yield the tert-butyl carbamate .
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C8 Hydroxylation: Oxidative functionalization via Sharpless dihydroxylation or hydroxyl-directed epoxidation, followed by ring-opening .
Challenges include controlling stereochemistry at C8, as evidenced by NMR studies of diastereomeric azabicyclo[3.3.1]nonanes, where trans-hydroxyl configurations exhibit distinct spectroscopic shifts .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The Boc group confers moderate lipophilicity (LogP ≈ 2.84), balancing membrane permeability and aqueous solubility . The hydroxyl group’s polarity (TPSA ≈ 62 Ų) suggests potential for forming salt derivatives to enhance bioavailability .
Metabolic Stability
Esterase-mediated cleavage of the Boc group is anticipated in vivo, releasing the secondary amine. This property is leveraged in prodrug strategies to improve pharmacokinetics .
Biological Relevance and Applications
Opioid Receptor Modulation
Structurally related 2-azabicyclo[3.3.1]nonanes exhibit potent activity at μ-opioid receptors (MOR). For instance, C9-substituted analogs demonstrate nanomolar agonist efficacy (EC₅₀ = 0.85–18 nM), with stereochemistry critically influencing potency . The hydroxyl group in tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate may similarly engage MOR through hydrogen bonding with Asp147 or Tyr148 residues .
Medicinal Chemistry Intermediate
The compound serves as a precursor for:
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